molecular formula C13H28OSi B12612598 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol CAS No. 650638-85-0

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol

Cat. No.: B12612598
CAS No.: 650638-85-0
M. Wt: 228.45 g/mol
InChI Key: ULVATRVNLYLRCH-UHFFFAOYSA-N
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Description

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-ol backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for alcohols, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:

Mechanism of Action

The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is unique due to its balance of stability and ease of removal. It provides a robust protecting group that can be selectively cleaved without affecting other functional groups .

Properties

CAS No.

650638-85-0

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol

InChI

InChI=1S/C13H28OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-11,14H,1-8H3

InChI Key

ULVATRVNLYLRCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC(O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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